What are the chemical properties of 2,3-Dimethyl-2H-indazol-4-amine?
What are the chemical properties of 2,3-Dimethyl-2H-indazol-4-amine?
An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-2H-indazol-4-amine
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2,3-Dimethyl-2H-indazol-4-amine. Directed at an audience of researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer field-proven insights. While specific experimental data for this particular isomer is limited, this guide leverages extensive knowledge of the indazole scaffold, particularly the closely related 6-amino isomer, to project its characteristics and utility as a synthetic building block. The narrative emphasizes the causality behind chemical behavior and provides validated experimental context for its application in complex molecule synthesis.
Introduction and Significance
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that interact with a wide range of biological targets. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2][3]
A prominent example of an indazole-containing therapeutic is Pazopanib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2] The synthesis of Pazopanib and related compounds often involves functionalized indazole intermediates. 2,3-Dimethyl-2H-indazol-4-amine (CAS No. 1782433-66-2) represents one such building block. It is also identified as a potential impurity in the manufacturing of Pazopanib, making a thorough understanding of its chemical properties critical for process optimization and quality control in drug development.[4][5]
This guide will delineate the known and projected chemical properties of 2,3-Dimethyl-2H-indazol-4-amine, providing a foundational understanding for its synthesis, handling, and derivatization.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the reactivity of 2,3-Dimethyl-2H-indazol-4-amine is the analysis of its molecular structure. The molecule features a stable 2H-indazole core, where a methyl group is attached to the N2 position of the pyrazole ring. A second methyl group is at the C3 position, and the key functional group, a primary amine, is located at the C4 position of the fused benzene ring.
Caption: General synthetic workflow for amino-indazole preparation.
Hypothetical Experimental Protocol for 2,3-Dimethyl-2H-indazol-4-amine
This protocol is based on the well-established reduction of nitroarenes, a standard transformation in organic synthesis. The causality for selecting a reducing agent like Tin(II) chloride is its high chemoselectivity for the nitro group in the presence of other reducible functionalities and its effectiveness under mild acidic conditions.
Step 1: Synthesis of 4-Nitro-2,3-dimethyl-2H-indazole (Precursor) The synthesis of the nitro-precursor would likely begin from an appropriate commercially available nitrotoluene derivative, followed by cyclization and N-methylation steps. General methods for synthesizing 2H-indazoles often involve copper-catalyzed multi-component reactions or cyclization of ortho-substituted nitrobenzenes. [1][6] Step 2: Reduction of the Nitro Group
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Reaction Setup: Suspend the precursor, 4-Nitro-2,3-dimethyl-2H-indazole (1.0 equiv), in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Addition of Reducing Agent: To this suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equiv) portion-wise.
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Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature below 20°C. The acid catalyzes the reduction by protonating the nitro group, making it a better leaving group.
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Reaction Monitoring: After the addition is complete, warm the mixture to room temperature or gently heat to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Workup and Isolation: Cool the reaction mixture and carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This step precipitates tin salts and liberates the free amine.
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Extraction: Extract the aqueous slurry with an organic solvent like ethyl acetate or dichloromethane (3x). The organic layers are combined.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,3-Dimethyl-2H-indazol-4-amine.
Validated Protocol: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine
For authoritative grounding, the synthesis of the isomeric 2,3-dimethyl-2H-indazol-6-amine is well-documented. A typical procedure involves the reduction of 2,3-dimethyl-6-nitro-2H-indazole using tin chloride in 2-methoxyethylether and concentrated HCl at low temperatures (below 5°C). [7]This method is reported to yield the desired product as a hydrochloride salt in high yield (86.8%). [7]This validated protocol reinforces the feasibility and efficacy of the proposed synthetic strategy for the 4-amino isomer.
Spectroscopic Characterization (Projected)
Spectroscopic analysis is essential for structural confirmation. While specific spectra for 2,3-Dimethyl-2H-indazol-4-amine are not publicly available, its characteristic signals can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Projected) | ¹³C NMR (Projected) |
| Proton | δ (ppm), Multiplicity |
| Ar-H (3 protons) | 6.5 - 7.5, m |
| NH₂ | 3.5 - 5.0, br s |
| N-CH₃ | ~3.7, s |
| C-CH₃ | ~2.4, s |
The ¹H NMR spectrum is expected to show a complex multiplet for the three protons on the benzene ring. The amine (NH₂) protons will appear as a broad singlet, the position of which is dependent on solvent and concentration. The two methyl groups (N-CH₃ and C-CH₃) will each appear as sharp singlets at distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 (two bands, symmetric & asymmetric) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=C / C=N Stretch (ring) | 1500 - 1650 |
| N-H Bend (amine) | 1580 - 1650 |
The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine and would be a key diagnostic feature.
Mass Spectrometry (MS)
In mass spectrometry, 2,3-Dimethyl-2H-indazol-4-amine is expected to show a prominent molecular ion (M⁺) peak at m/z = 161. Common fragmentation patterns would likely involve the loss of methyl groups or fragmentation of the heterocyclic ring system.
Chemical Reactivity and Synthetic Utility
The reactivity of 2,3-Dimethyl-2H-indazol-4-amine is governed by the nucleophilic primary amine and the electron-rich aromatic indazole ring.
Reactions of the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a key handle for synthetic elaboration.
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N-Alkylation and N-Acylation: The amine can readily react with alkyl halides or acyl chlorides to form secondary/tertiary amines or amides, respectively. This is a fundamental transformation for building more complex molecular architectures. For instance, the related 6-amino isomer is known to react with 2,4-dichloropyrimidine in a nucleophilic aromatic substitution reaction, a key step in the synthesis of Pazopanib precursors. [8]* Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures would convert the primary amine to a diazonium salt. This highly reactive intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH) at the 4-position.
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Schiff Base Formation: The amine can condense with aldehydes and ketones to form imines (Schiff bases), which can serve as intermediates for further reactions, such as reductive amination.
Reactions of the Indazole Ring
The indazole ring is aromatic and can undergo electrophilic aromatic substitution (EAS). The powerful electron-donating amino group at C4, along with the fused pyrazole ring, will direct incoming electrophiles to specific positions on the benzene ring. The precise regioselectivity would need to be determined experimentally but is a critical consideration for any planned modification of the core scaffold.
Conclusion
2,3-Dimethyl-2H-indazol-4-amine is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct experimental data remains sparse, its chemical properties can be confidently projected from its molecular structure and the well-documented chemistry of related indazole isomers. Its key features—a stable 2H-indazole core and a reactive primary amine—make it an attractive intermediate for the synthesis of complex target molecules. The synthetic routes and reactivity patterns discussed in this guide provide a robust framework for researchers and drug development professionals seeking to utilize this compound in their work, particularly in the context of kinase inhibitor synthesis and process chemistry.
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